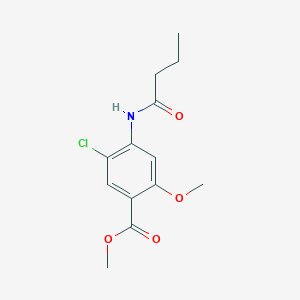![molecular formula C16H17N5O2S2 B5548904 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a compound characterized by its unique structural combination of triazole and thiazole rings. These structures are often studied for their diverse biological activities and potential applications in medicine and pharmacy.
Synthesis Analysis
The synthesis of similar compounds often involves one-step processes and is characterized by the formation of triazole and thiazole structures. For example, Raj and Narayana (2006) described the smooth one-step synthesis of related 1,2,4-triazole derivatives, showcasing the ease of synthesizing such complex structures (Raj & Narayana, 2006).
Molecular Structure Analysis
Compounds containing 1,2,4-triazole and thiazole rings are characterized by their unique molecular structures. Studies like that by Dong and Wang (2005) have used X-ray crystallographic techniques to investigate the crystal structures of similar compounds, providing insights into their molecular arrangement (Dong & Wang, 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to diverse derivatives with different properties. For instance, the study by Liao et al. (2017) on similar compounds explores their reactivity and the resulting antimicrobial activity (Liao et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are often elucidated using spectroscopic methods like IR, NMR, and mass spectroscopy, as seen in the studies by Berk et al. (2001) and Sarac (2020) (Berk et al., 2001); (Sarac, 2020).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and stability, are critical for their potential applications. Studies like Hanamori et al. (1992) have investigated the photo-stability of similar compounds, an essential factor in determining their practical applications (Hanamori et al., 1992).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Research has shown that derivatives of thiazole and triazole, which share structural similarities with the compound , exhibit significant antimicrobial and anticancer activities. For example, compounds synthesized from thiazole precursors demonstrated in vitro antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Another study highlighted the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, indicating a potential for developing new pharmacological agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization
The synthesis of complex thiazole and triazole derivatives provides insight into the chemical properties and potential applications of such compounds. A study on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives, for instance, investigated their cyclooxygenase (COX) inhibitory activity, highlighting the relevance of these compounds in medical research for their anti-inflammatory properties (Ertas et al., 2022). Additionally, derivatives of 4(3H)-quinazolinones from methyl 2-isothiocyanatobenzoate have been synthesized, showcasing the versatility of thiazole compounds in creating a variety of biologically active molecules (Dean & Papadopoulos, 1982).
Central Nervous System Penetrability
A specific study on a structurally similar compound, 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, indicated its ability to effectively penetrate the blood-brain barrier, which is crucial for the development of central nervous system-active pharmaceuticals. This highlights the potential of related thiazole compounds in treating neurological disorders (Rosen et al., 1990).
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-21-14(11-6-4-5-7-12(11)23-2)19-20-16(21)25-10-13(22)18-15-17-8-9-24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMWDUHXZHVNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)


![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)
![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)